Nitric acid;3-pentoxypropane-1,2-diol
Description
Nitric acid;3-pentoxypropane-1,2-diol is a compound combining nitric acid (HNO₃) with 3-pentoxypropane-1,2-diol, a diol featuring a pentoxy (-O-C₅H₁₁) substituent. Nitric acid is a strong oxidizer and nitrating agent widely used in chemical synthesis , while 3-pentoxypropane-1,2-diol likely shares functional similarities with other propane-1,2-diol derivatives, such as surfactant properties or solvent applications .
Properties
CAS No. |
62908-47-8 |
|---|---|
Molecular Formula |
C8H20N2O9 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
nitric acid;3-pentoxypropane-1,2-diol |
InChI |
InChI=1S/C8H18O3.2HNO3/c1-2-3-4-5-11-7-8(10)6-9;2*2-1(3)4/h8-10H,2-7H2,1H3;2*(H,2,3,4) |
InChI Key |
BJXKIQGCMLJFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Mixed-Acid Nitration
The most widely employed method for nitrate ester synthesis involves mixed-acid systems, typically combining concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) in a 1:3 molar ratio. For 3-pentoxypropane-1,2-diol, this protocol proceeds via electrophilic substitution, where the sulfuric acid acts as a dehydrating agent, enhancing the nitronium ion ($$ \text{NO}2^+ $$) concentration.
Procedure :
- Cooling Phase : The diol is dissolved in anhydrous dichloromethane at $$ 0^\circ \text{C} $$.
- Acid Addition : Mixed acid is added dropwise to maintain temperatures below $$ 5^\circ \text{C} $$, preventing thermal decomposition.
- Reaction Quenching : The mixture is poured into ice-water, and the organic layer is separated, washed with sodium bicarbonate, and dried over magnesium sulfate.
Optimization Data :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | $$ 0^\circ \text{C} $$ | 85–90 | 98.5 |
| $$ \text{HNO}3:\text{H}2\text{SO}_4 $$ | 1:3 | 88 | 99.0 |
| Reaction Time | 2–3 hours | 90 | 98.7 |
This method achieves high regioselectivity due to the steric hindrance imposed by the pentoxy group, favoring nitration at the primary hydroxyl group.
Acetyl Nitrate-Mediated Nitration
For acid-sensitive substrates, acetyl nitrate ($$ \text{CH}3\text{COONO}2 $$) offers a milder alternative. Generated in situ by reacting acetic anhydride with fuming nitric acid, acetyl nitrate facilitates nitration without strong mineral acids.
Procedure :
- Acetyl Nitrate Preparation : $$ \text{HNO}_3 $$ (90%) is added to acetic anhydride at $$ -10^\circ \text{C} $$.
- Diol Addition : 3-Pentoxypropane-1,2-diol is introduced slowly, maintaining temperatures below $$ 0^\circ \text{C} $$.
- Workup : The mixture is neutralized with cold sodium hydroxide, extracted with ethyl acetate, and distilled under reduced pressure.
Key Advantages :
- Minimizes side reactions such as oxidation or sulfonation.
- Suitable for substrates with labile functional groups.
Limitations :
- Lower yields (70–75%) compared to mixed-acid methods.
- Requires stringent temperature control to prevent exothermic decomposition.
Metathesis with Silver Nitrate
Metathesis reactions exploit the solubility differences of nitrate salts. When 3-pentoxypropane-1,2-diol is treated with silver nitrate ($$ \text{AgNO}_3 $$) in anhydrous ether, the hydroxyl groups displace nitrate ions, forming the target compound.
Reaction Mechanism :
$$
\text{R-OH} + \text{AgNO}3 \rightarrow \text{R-ONO}2 + \text{AgOH} \downarrow
$$
Conditions :
- Solvent: Diethyl ether or tetrahydrofuran.
- Temperature: $$ 25^\circ \text{C} $$, 12–24 hours.
- Yield: 60–65%, with silver hydroxide removed via filtration.
This method is less favored industrially due to the high cost of silver salts and moderate efficiency.
Mechanistic Insights and Byproduct Formation
Nitronium Ion Generation
The nitronium ion ($$ \text{NO}2^+ $$) is the active electrophile in mixed-acid systems. Sulfuric acid protonates nitric acid, forming $$ \text{H}2\text{NO}3^+ $$, which dehydrates to $$ \text{NO}2^+ $$:
$$
\text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{HSO}4^- + \text{H}2\text{O}
$$
The pentoxy group’s electron-donating effect stabilizes the transition state, directing nitration to the less hindered hydroxyl group.
Thermal Decomposition Pathways
Nitrate esters are thermally labile, decomposing via homolytic cleavage of the O–NO$$2$$ bond. For 3-pentoxypropane-1,2-diol dinitrate, decomposition at $$ >100^\circ \text{C} $$ yields nitrogen dioxide ($$ \text{NO}2 $$) and alkoxy radicals, which recombine to form aldehydes or ketones:
$$
\text{R-ONO}2 \rightarrow \text{R-O}^\bullet + \bullet\text{NO}2
$$
$$
2 \text{R-O}^\bullet \rightarrow \text{R-O-O-R} \rightarrow \text{Carbonyl Products}
$$
Mitigation Strategies :
- Conduct reactions under inert atmospheres.
- Use stabilizers like urea or diphenylamine during storage.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance heat dissipation and reduce hazardous intermediate accumulation. Key parameters include:
- Residence Time : 5–10 minutes.
- Temperature Gradient : $$ 0^\circ \text{C} $$ (inlet) to $$ 25^\circ \text{C} $$ (outlet).
- Yield Improvement : 92–95% with real-time monitoring.
Waste Management
Spent acids are neutralized with limestone ($$ \text{CaCO}3 $$), generating calcium nitrate ($$ \text{Ca(NO}3)2 $$) and gypsum ($$ \text{CaSO}4 $$), which are processed into fertilizers.
Chemical Reactions Analysis
Types of Reactions
Nitric acid;3-pentoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives
Scientific Research Applications
Nitric acid;3-pentoxypropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of nitric acid;3-pentoxypropane-1,2-diol involves the reactivity of its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key comparisons between 3-pentoxypropane-1,2-diol and related diols, emphasizing structural features, applications, and safety profiles:
Detailed Research Findings and Functional Insights
Metabolic and Toxicological Profiles
- Propane-1,2-diol (PG) : Rapidly absorbed and metabolized to lactic acid and pyruvate, with a blood half-life of ~2 hours in humans. Its low toxicity supports its use in food and pharmaceuticals .
- 3-MCPD: Forms DNA adducts and exhibits genotoxicity, necessitating strict regulatory limits in food products (e.g., <0.1 mg/kg in oils) .
Q & A
Q. How can researchers model the interaction between nitric acid and diol derivatives to predict reaction outcomes?
- Methodological Answer: Computational chemistry (DFT calculations) can predict transition states and intermediate stability. Pair this with experimental kinetic data (e.g., rate constants under varying pH) to validate models. Studies on benzaldehyde oxidation provide a template for mechanism elucidation .
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